

5-Chloro-4-methylpyridin-2-OL spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-4-methylpyridin-2-OL

Cat. No.: B1420524

[Get Quote](#)

A Guide to the Spectral Analysis of 5-Chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides an in-depth analysis of the spectral data for **5-Chloro-4-methylpyridin-2-ol** (CAS No: 886364-92-7), a key heterocyclic building block in pharmaceutical and materials science.^[1] Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a cohesive, validated structural elucidation. We will explore the critical concept of lactam-lactim tautomerism inherent to this molecule and demonstrate how each analytical technique provides unique, confirmatory evidence. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Structural Challenge of a Substituted Pyridinone

5-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative. Such compounds are foundational intermediates in organic synthesis.^[2] The precise arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine ring—governs its reactivity and utility. However, the nominal "pyridin-2-ol" structure is only half the story. 2-Hydroxypyridines exist in a dynamic equilibrium with their 2-pyridinone tautomers. This lactam-

lactim tautomerism is a central theme of our analysis, as the predominant form dictates the observed spectral characteristics. Our objective is to not only assign the signals in each spectrum but to use the data to conclusively identify the dominant tautomer in typical analytical conditions.

Tautomerism: The Lactim vs. Lactam Forms

The equilibrium between the aromatic alcohol (lactim) and the non-aromatic amide (lactam) is fundamental to understanding the chemistry and spectroscopy of this molecule. The lactam form, 5-Chloro-4-methylpyridin-2(1H)-one, is generally the more stable and predominant tautomer due to the formation of a strong carbonyl bond and favorable amide resonance.

Caption: Figure 1. Lactam-lactim tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For **5-Chloro-4-methylpyridin-2-ol**, both ^1H and ^{13}C NMR provide definitive evidence for the predominant lactam structure.

Proton (^1H) NMR Analysis

Causality of Experimental Choices: The choice of solvent is critical. Aprotic solvents like chloroform-d (CDCl_3) are suitable, but dimethyl sulfoxide-d₆ (DMSO-d_6) is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons (like N-H), making them sharper and easier to observe.

Interpretation: The ^1H NMR spectrum is expected to show three distinct signals, plus a signal for the labile proton, consistent with the pyridinone structure.

- **Aromatic Protons (H-3, H-6):** The molecule has two protons on the pyridine ring. Due to the asymmetric substitution, they are in different chemical environments. H-6 is adjacent to the nitrogen atom and will be deshielded, appearing further downfield. H-3 is adjacent to the carbonyl group. They are not adjacent to each other, so they are expected to appear as singlets.

- Methyl Protons (-CH₃): The methyl group at the C-4 position is attached to an sp²-hybridized carbon and will appear as a singlet in the typical alkyl region.
- N-H Proton: The presence of a broad singlet in the far downfield region (typically >10 ppm) is strong evidence for the N-H proton of the lactam form. An O-H proton of the lactim form would likely be broader and appear in a different region.

Predicted ¹H NMR Data Summary

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale
N-H	~11-13	Broad Singlet	1H	Labile proton on nitrogen, deshielded by amide character.
H-6	~7.3-7.6	Singlet	1H	Aromatic proton adjacent to ring nitrogen.
H-3	~6.2-6.5	Singlet	1H	Vinylic proton adjacent to carbonyl.

| -CH₃ | ~2.1-2.3 | Singlet | 3H | Methyl group on an sp² carbon. |

Carbon-¹³ (¹³C) NMR Analysis

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The presence of a signal in the carbonyl region is the most compelling piece of evidence for the lactam tautomer.

- Carbonyl Carbon (C-2): A peak in the 160-170 ppm range is characteristic of a carbonyl carbon in a six-membered ring amide (a lactam). This is arguably the single most diagnostic signal.

- Ring Carbons (C-3, C-4, C-5, C-6): Four sp² carbons are expected in the aromatic/vinylic region (100-150 ppm). The carbon bearing the chlorine (C-5) and the carbon adjacent to the nitrogen (C-6) will be significantly influenced by these electronegative atoms.
- Methyl Carbon (-CH₃): A single peak in the aliphatic region (~15-25 ppm) corresponds to the methyl group carbon.

Predicted ¹³C NMR Data Summary

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~162-168	Amide carbonyl carbon. Strong evidence for lactam form.
C-4	~140-145	sp ² carbon bearing the methyl group.
C-6	~135-140	sp ² carbon adjacent to ring nitrogen.
C-5	~120-125	sp ² carbon bearing the chlorine atom.
C-3	~105-110	sp ² carbon adjacent to the carbonyl group.

| -CH₃ | ~17-22 | Aliphatic methyl carbon. |

NMR Experimental Protocol

- Sample Preparation: Weigh approximately 10-20 mg of **5-Chloro-4-methylpyridin-2-ol** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.^[3] A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Caption: Figure 2. Standard NMR analysis workflow.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. The presence or absence of specific absorption bands provides direct evidence for the presence of certain functional groups.^[4]

Interpretation: The IR spectrum is a powerful tool for distinguishing between the lactim and lactam tautomers. The key is to look for the characteristic vibrations of an O-H bond versus N-H and C=O bonds.

- N-H Stretch: The lactam form will exhibit a moderate to sharp absorption band in the region of $3300\text{-}3400\text{ cm}^{-1}$, corresponding to the N-H stretching vibration.
- C=O Stretch: A very strong and sharp absorption band between $1650\text{-}1680\text{ cm}^{-1}$ is the definitive signature of the carbonyl (C=O) group in the pyridinone ring.^[5] Its high intensity is due to the large change in dipole moment during the vibration.
- C-H Stretches: Signals just above 3000 cm^{-1} are typical for aromatic/vinylic C-H bonds, while those just below 3000 cm^{-1} correspond to the aliphatic C-H bonds of the methyl group.^[6]

- C=C Stretch: Aromatic and vinylic C=C bond stretching will appear in the 1550-1650 cm⁻¹ region.
- C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

The absence of a broad O-H band (typically ~3200-3500 cm⁻¹) and the presence of strong N-H and C=O bands overwhelmingly support the lactam structure.

Predicted IR Absorption Data Summary

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3350	Medium, Sharp	N-H Stretch	Amide (Lactam)
>3000	Medium	C-H Stretch	Aromatic/Vinylic
<3000	Medium	C-H Stretch	Aliphatic (-CH ₃)
~1660	Strong, Sharp	C=O Stretch	Amide (Lactam)
~1600	Medium	C=C Stretch	Pyridine Ring

| ~750 | Medium-Strong | C-Cl Stretch | Chloroalkene |

IR Spectroscopy Experimental Protocol

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.
- Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **5-Chloro-4-methylpyridin-2-ol** powder directly onto the ATR crystal.

- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.

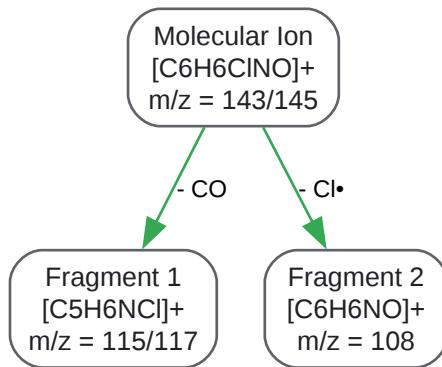
Caption: Figure 3. Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS) Analysis

Theoretical Principles: Mass spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and structural information based on the fragmentation pattern.^[7]

Interpretation: The mass spectrum provides two critical pieces of information: the molecular weight and the presence of a chlorine atom.

- Molecular Ion (M^+): The molecular formula is C_6H_6ClNO , with a nominal molecular weight of 143 g/mol (using ^{12}C , 1H , ^{14}N , ^{16}O , and ^{35}Cl). The key feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). This results in two molecular ion peaks:
 - M^+ peak: at m/z 143 (containing ^{35}Cl)
 - $M+2$ peak: at m/z 145 (containing ^{37}Cl) The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.^[8]
- Fragmentation Pattern: The energetically unstable molecular ion will fragment into smaller, more stable pieces. The analysis of these fragments helps confirm the structure.
 - Loss of CO (m/z 28): A common fragmentation for cyclic amides (lactams) is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 115 (and a corresponding $M+2$ fragment at m/z 117).


- Loss of Cl (m/z 35): Loss of a chlorine radical is another likely pathway, leading to a fragment at m/z 108.

Predicted Mass Spectrum Data Summary

m/z	Proposed Identity	Rationale
143 / 145	$[\text{C}_6\text{H}_6\text{ClNO}]^+$	Molecular Ion (M ⁺ / M+2) with ~3:1 intensity ratio.
115 / 117	$[\text{M} - \text{CO}]^+$	Loss of carbon monoxide from the lactam ring.

| 108 | $[\text{M} - \text{Cl}]^+$ | Loss of a chlorine radical. |

Mass Spectrometry Fragmentation Logic

[Click to download full resolution via product page](#)

Caption: Figure 4. Predicted fragmentation pathways.

Integrated Analysis and Conclusion

By synthesizing the data from NMR, IR, and MS, we can construct a complete and validated picture of **5-Chloro-4-methylpyridin-2-ol**.

- MS confirms the molecular weight (143.57 g/mol) and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

- IR spectroscopy provides decisive evidence for the dominant tautomeric form. The strong C=O absorption (~1660 cm⁻¹) and N-H stretch (~3350 cm⁻¹), coupled with the absence of a broad O-H band, conclusively point to the 5-Chloro-4-methylpyridin-2(1H)-one (lactam) structure.
- NMR spectroscopy validates this conclusion and elucidates the complete carbon-hydrogen framework. The ¹³C NMR signal for a carbonyl carbon (~165 ppm) and the ¹H NMR signal for an N-H proton (~12 ppm) are in perfect agreement with the lactam structure identified by IR.

In conclusion, the combined application of these three core analytical techniques provides unambiguous structural verification. The data consistently and synergistically demonstrate that **5-Chloro-4-methylpyridin-2-ol** exists predominantly in its lactam form, 5-Chloro-4-methylpyridin-2(1H)-one. This guide provides the foundational spectral signatures and interpretive logic necessary for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 886364-92-7|5-Chloro-4-methylpyridin-2-ol|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. youtube.com [youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [5-Chloro-4-methylpyridin-2-OL spectral data analysis (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1420524#5-chloro-4-methylpyridin-2-ol-spectral-data-analysis-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com